- Zinc Porphyrin Metal-Center Exchange at the Solid-Liquid Interface, Chemistry - A European Journal, 2016, 22(25), 8520-8524
Cas no 917-23-7 (Tetraphenylporphyrin)
Tetraphenylporphyrin Chemical and Physical Properties
Names and Identifiers
-
- 5,10,15,20-Tetraphenylporphyrin
- TETRAPHENYLPORPHINE METAL FREE
- TETRAPHENYLPORFYRIN
- 21H,23H-Porphine, 5,10,15,20-tetraphenyl-
- 23h-porphine,5,10,15,20-tetraphenyl-21
- 5,10,15,20-Tetraphenyl-21H,23H-prophine
- alpha,beta,gamma,delta-Tetraphenylporphine
- meso-Tetraphenylporphyrine
- Porphine, 5,10,15,20-tetraphenyl-
- RARECHEM AS SA 0001
- TETRAPHENYLPORPHYRIN
- Tetraphenylporphyrin (Chlorin free)
- meso-Tetraphenylporphine
- meso-Tetraphenylporphyrin
- m-Tetraphenylporphyrin
- .α.,.β.,.γ.,.δ.-Tetraphenylporphine
- meso-Tetraphenylporphine TPP (chlorin free)
- meso-Tetraphenylporphine1GR
- meso-Tetraphenylporphine25GR
- meso-Tetraphenylporphine5GR
- 5,10,15,20-Tetrakisphenylporphyrin
- 5,10,15,20-tetraphenyl-21H,23H-porphine
- Meso-Tetraphenylporphine, low chlorine
- MTPP
- TPP
- 5,10,15,20-Tetraphenylporphin
- Tetraphenylporphine (Chlorin free)
- TPP (Chlorin free)
- Tetraphenylporphine
- 5,10,15,20-Tetraphenylporphine
- NSC640184
- Tetraphenyl porphine
- meso-Tetra(phenyl)porphine
- KSC486O8L
- 5,15,20-Tetraphenylporphine
- YNHJECZULSZA
- 5,10,15,20-Tetraphenyl-21H,23H-porphine (ACI)
- Porphine, 5,10,15,20-tetraphenyl- (8CI)
- Porphine, α,β,γ,δ-tetraphenyl- (6CI)
- 5,10,15,20-Tetraphenyl-21H,23H-porphrin
- 5,10,15,20-Tetraphenyl-21H,23H-porphyrin
- 5,10,15,20-Tetraphenyl-22H,24H-prophyrin
- A 5012
- NSC 18506
- NSC 640184
- TPP (chelating agent)
- α,β,γ,δ-Tetraphenylporphine
- .alpha.,.gamma.,.delta.-Tetraphenylporphine
- NSC-18506
- UNII-SDB2SH8G5K
- T1359
- 917-23-7
- STR04536
- meso-Tetraphenylporphyrine pound>>5,10,15,20-tetraphenylporphyrin
- YNHJECZULSZAQK-LWQDQPMZSA-N
- NCI60_013368
- SY009714
- BDBM50247512
- EN300-7405378
- 5,10,15,20-(tetraphenyl)porphyrin
- HY-103656
- meso-Tetraphenylporphine, low chlorin
- STK569350
- CHEMBL3039846
- A5012
- BCP21699
- F14722
- CS-0022009
- meso-Tetraphenylporphyrin, 97%
- CHEMBL436524
- Porphine, alpha,beta,gamma,delta-tetraphenyl-
- Porphine, 5,10,15,20-tetraphenyl- (VAN)
- TPP; Tetraphenylporphine
- CHEBI:52279
- SDB2SH8G5K
- .alpha.,.beta.,.gamma.,.delta.-Tetraphenylporphine
- DTXSID2061272
- 2,7,12,17-tetraphenyl-21,22,23,24-tetraazapentacyclo[16.2.1.1^{3,6}.1^{8,11}.1^{13,16}]tetracosa-1,3,5,7,9,11(23),12,14,16,18(21),19-undecaene
- 20998-75-8
- SCHEMBL30136
- MFCD00011680
- 21H, 5,10,15,20-tetraphenyl-
- meso-Tetraphenylporphyrin, suitable for fluorescence, BioReagent, >=99.0% (HPLC)
- Tetraphenylporphryin
- (5Z,10Z,14Z,19Z)-5,10,15,20-tetraphenyl-21,23-dihydroporphyrin
- MESO-TETRAPHENYLPORPHIN
- Porphine,10,15,20-tetraphenyl-
- 5,10,15,20-tetraphenyl-21,23-dihydroporphyrin
- NSC18506
- EINECS 213-025-9
- NSC-640184
- 5,10,15,20-tetrakis(phenyl)porphyrin
- 5,10,15,20-Tetraphenyl-21H,23H-porphine, 97%
- 5,10,15,20-Tetraphenyl-21H,23H-porphine, >=99%
- AKOS002375245
- Tetraphenylporphyrin
-
- MDL: MFCD00011680
- Inchi: 1S/C44H30N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-28,45,48H/b41-33-,41-34?,42-35-,42-37?,43-36-,43-38?,44-39-,44-40?
- InChI Key: YNHJECZULSZAQK-VQHGFYMWSA-N
- SMILES: N1C2=C(C3NC(C(C4C=CC=CC=4)=C4C=CC(C(=C5NC(=C(C=1C=C2)C1C=CC=CC=1)C=C5)C1C=CC=CC=1)=N4)=CC=3)C1C=CC=CC=1
- BRN: 379542
Computed Properties
- Exact Mass: 614.24700
- Monoisotopic Mass: 614.247
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 48
- Rotatable Bond Count: 4
- Complexity: 851
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 10.4
- Topological Polar Surface Area: 57.4
Experimental Properties
- Color/Form: Not determined
- Density: 1.5288 (rough estimate)
- Melting Point: >300 °C (lit.)
- Boiling Point: 648.45°C (rough estimate)
- Refractive Index: 1.7030 (estimate)
- Solubility: dichloromethane: soluble
- Water Partition Coefficient: Insoluble in water.
- PSA: 56.30000
- LogP: 6.86620
- Solubility: Not determined
Tetraphenylporphyrin Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22; S24/25
- FLUKA BRAND F CODES:8-10-23
- TSCA:Yes
- Storage Condition:−20°C
Tetraphenylporphyrin Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Tetraphenylporphyrin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600605-5g |
Tetraphenylporphyrin |
917-23-7 | 98% | 5g |
¥500.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600605-1g |
Tetraphenylporphyrin |
917-23-7 | 98% | 1g |
¥150.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600605-25g |
Tetraphenylporphyrin |
917-23-7 | 98% | 25g |
¥1699.0 | 2024-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A5012-1g |
Tetraphenylporphyrin |
917-23-7 | 1g |
¥495.0 | 2022-05-30 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1359-1g |
Tetraphenylporphyrin |
917-23-7 | 98.0%(LC),Chlorin free | 1g |
¥1045.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T099R-1g |
Tetraphenylporphyrin |
917-23-7 | 98% | 1g |
¥169.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T099R-25g |
Tetraphenylporphyrin |
917-23-7 | 98% | 25g |
¥1960.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T099R-5g |
Tetraphenylporphyrin |
917-23-7 | 98% | 5g |
¥530.0 | 2022-05-30 | |
| Chemenu | CM121889-10g |
5,10,15,20-Tetraphenyl-21H,23H-porphine |
917-23-7 | 95% | 10g |
$143 | 2021-08-06 | |
| Chemenu | CM121889-25g |
5,10,15,20-Tetraphenyl-21H,23H-porphine |
917-23-7 | 95% | 25g |
$252 | 2021-08-06 |
Tetraphenylporphyrin Production Method
Production Method 1
Production Method 2
- Unusual phlorins from the oxidative coupling of pentapyrromethanes: their facile conversion to meso-substituted porphyrins, Tetrahedron Letters, 2001, 42(27), 4527-4529
Production Method 3
- Suzuki cross-coupling of meso-dibromoporphyrins for the synthesis of functionalized A2B2 porphyrins, Tetrahedron Letters, 2001, 42(42), 7409-7412
Production Method 4
- Synthesis of unsymmetrically substituted meso-phenylporphyrins by Suzuki cross coupling reactions, Journal of the Chemical Society, 2002, (11), 1397-1400
Production Method 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 °C; 5 °C → rt
1.3 rt
1.4 Reagents: Ferrous sulfate ; 80 min, rt
1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 5.0 - 6.0, rt
- Investigations on the demetalation of metalloporphyrins under ultrasound irradiation, Ultrasonics Sonochemistry, 2010, 18(2), 501-505
Production Method 6
1.2 Reagents: Oxygen Solvents: Propionic acid
1.3 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
- A new route for meso-substituted porphyrin, Tetrahedron Letters, 1989, 30(18), 2411-12
Production Method 7
Production Method 8
Production Method 9
- Spectroscopic and photophysical study of the demetalation of a zinc porphyrin and the aggregation of its free base in a tetraalkylphosphonium ionic liquid, Physical Chemistry Chemical Physics, 2014, 16(47), 26252-26260
Production Method 10
- Observations on the Mechanochemical Insertion of Zinc(II), Copper(II), Magnesium(II), and Select Other Metal(II) Ions into Porphyrins, Inorganic Chemistry, 2019, 58(15), 9631-9642
Production Method 11
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 °C; 5 °C → rt
1.3 rt
1.4 Reagents: Ferrous sulfate ; 60 min, rt
1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 5.0 - 6.0, rt
- Investigations on the demetalation of metalloporphyrins under ultrasound irradiation, Ultrasonics Sonochemistry, 2010, 18(2), 501-505
Production Method 12
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 °C; 5 °C → rt
1.3 rt
1.4 Reagents: Ferrous sulfate ; 65 min, rt
1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 5.0 - 6.0, rt
- Investigations on the demetalation of metalloporphyrins under ultrasound irradiation, Ultrasonics Sonochemistry, 2010, 18(2), 501-505
Production Method 13
1.2 Reagents: Isopropanol
- Unusual properties of tetraphenylporphyrin copper complex, Russian Journal of Organic Chemistry, 2009, 45(3), 449-451
Production Method 14
1.2 Solvents: Dichloromethane ; 2 °C; rt; rt
1.3 Solvents: Water ; rt
- Recoverable and reusable catalyst for the reaction of N-tosyl imines with pyrrole: synthesis of meso-tetraarylporphyrins, Heterocycles, 2012, 85(4), 851-860
Production Method 15
1.2 Reagents: Pyridine ; rt; 17 h, rt
1.3 Reagents: Oxygen ; 15 min, rt; 4 h, rt
- Synthesis of 5,15-diarylporphyrins via orthoesters condensation with aryldipyrromethanes, Tetrahedron Letters, 2011, 52(25), 3175-3178
Tetraphenylporphyrin Raw materials
- Phenylboronic acid
- Iron(III) meso-Tetraphenylporphine Chloride
- 2-Phenyl(1H-pyrrol-2-yl)methyl-1H-pyrrole
- 2-Benzoylpyrrole
- Trimethyl orthobenzoate
- TPP-Cu(2+)
- chloro[meso-tetrakis(phenyl)porphyrinato]cobalt(III)
- (SP-5-12)-Chloro[5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κN24]zincate(1-)
- N-Benzylidene-4-methylbenzenesulfonamide
- 5,15-Dibromo-10,20-diphenylporphine
- Benzaldehyde
- TPP-Zn(2+)
Tetraphenylporphyrin Preparation Products
Tetraphenylporphyrin Suppliers
Tetraphenylporphyrin Related Literature
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on Tetraphenylporphyrin
Properties and Applications of Tetraphenylporphyrin (CAS No. 917-23-7)
Tetraphenylporphyrin, with the chemical formula C44H28N4, is a prominent macrocyclic compound belonging to the porphyrin family. This highly symmetric tetrapyrrole structure is characterized by four phenyl substituents attached to the pyrrole rings, endowing it with unique photophysical and redox properties. As a derivative of porphyrin, Tetraphenylporphyrin has garnered significant attention in various scientific disciplines, particularly in photodynamic therapy, catalysis, and materials science, due to its exceptional stability and tunable electronic characteristics.
The synthesis of Tetraphenylporphyrin typically involves the condensation of 2,3-dimethyl-1,4-benzenedione with pyrrole in the presence of a strong base, followed by subsequent functionalization to introduce the phenyl groups. This process highlights the compound's versatility in structural modification, allowing researchers to tailor its properties for specific applications. The high symmetry and rigidity of its macrocyclic framework make it an ideal candidate for coordination with metal ions, forming metallo-porphyrins that exhibit enhanced catalytic activity.
In recent years, Tetraphenylporphyrin has been extensively studied for its potential in photodynamic therapy (PDT). Its ability to absorb light in the visible spectrum and generate reactive oxygen species (ROS) upon irradiation makes it an effective photosensitizer. A notable advancement in this field is the development of Tetraphenylporphyrin-based nanoplatforms that combine photodynamic action with other therapeutic modalities, such as chemotherapy or sonodynamic therapy. These hybrid systems have shown promising results in preclinical studies for treating cancerous tumors by selectively destroying malignant cells while minimizing damage to healthy tissues.
Moreover, Tetraphenylporphyrin has found applications in molecular electronics and optoelectronics due to its excellent charge transport properties. Its π-conjugated system facilitates efficient electron delocalization, making it suitable for use in organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices. Researchers have recently explored Tetraphenylporphyrin as a dopant or an active layer material in organic field-effect transistors (OFETs), achieving high charge carrier mobility and improved device performance. These findings underscore the compound's significance in advancing next-generation electronic technologies.
The catalytic prowess of Tetraphenylporphyrin, particularly when coordinated with transition metals such as iron or manganese, has been another area of intense investigation. Metallo-porphyrins derived from Tetraphenylporphyrin exhibit remarkable activity in oxidation reactions, including the conversion of alcohols to aldehydes and ketones under mild conditions. Such catalysts are highly valued in green chemistry for their efficiency and environmental compatibility. Recent studies have demonstrated that these metallo-porphyrins can operate under ambient conditions using visible light as an energy source, further expanding their utility in sustainable chemical synthesis.
Recent breakthroughs in supramolecular chemistry have also highlighted the role of Tetraphenylporphyrin as a building block for complex architectures. Its ability to form stable host-guest complexes with various guests, including small molecules and biomolecules, has enabled the design of novel nanocages and molecular machines. These structures have potential applications in drug delivery systems, where precise control over guest release can be achieved by tuning external stimuli such as light or pH.
The versatility of Tetraphenylporphyrin extends to its use as a fluorescent probe for biological imaging. Its bright fluorescence and high photostability make it an attractive tool for tracking biological processes in real-time. Researchers have developed Tetraphenylporphyrin-based probes that selectively accumulate in specific cellular compartments or bind to target proteins, providing valuable insights into cellular dynamics and disease mechanisms. These probes are particularly useful in fluorescence microscopy and flow cytometry experiments.
In conclusion, Tetraphenylporphyrin (CAS No. 917-23-7) is a multifaceted compound with broad applications across multiple scientific domains. Its unique structural and electronic properties continue to drive innovation in medicine, materials science, and catalysis. As research progresses, new applications for this remarkable molecule are likely to emerge, further solidifying its position as a cornerstone of modern chemical research.
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